molecular formula C17H19N5O9S B7881569 Sulphosuccinimidyl (4-azidosalicylamido)hexanoate

Sulphosuccinimidyl (4-azidosalicylamido)hexanoate

Cat. No.: B7881569
M. Wt: 469.4 g/mol
InChI Key: VXUSPJSCUKCXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Sulphosuccinimidyl (4-azidosalicylamido)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents, UV light sources, and other reactive compounds that can interact with the azido group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include modified peptides and proteins, which are useful in various research applications .

Scientific Research Applications

Sulphosuccinimidyl (4-azidosalicylamido)hexanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sulphosuccinimidyl (4-azidosalicylamido)hexanoate involves the formation of reactive intermediates upon exposure to UV light. These intermediates can then react with nearby molecules, leading to the formation of covalent bonds. The primary molecular targets include amine groups on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Sulphosuccinimidyl (4-azidobenzoate): Similar in structure but with a different aromatic ring.

    Sulphosuccinimidyl (4-azidophenyl)acetate: Contains an azidophenyl group instead of an azidosalicylamido group.

Uniqueness

Sulphosuccinimidyl (4-azidosalicylamido)hexanoate is unique due to its specific combination of a succinimidyl ester and an azidosalicylamido group, which provides distinct photoreactive and amine-reactive properties. This makes it particularly useful in proteomics research and other applications requiring precise molecular modifications .

Properties

IUPAC Name

1-[6-[(4-azido-2-hydroxybenzoyl)amino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O9S/c18-21-20-10-5-6-11(12(23)8-10)16(26)19-7-3-1-2-4-15(25)31-22-14(24)9-13(17(22)27)32(28,29)30/h5-6,8,13,23H,1-4,7,9H2,(H,19,26)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUSPJSCUKCXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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